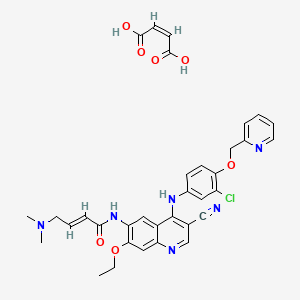

Neratinib maleate

Vue d'ensemble

Description

Le maléate de nératinib est un inhibiteur de la tyrosine kinase utilisé principalement dans le traitement du cancer du sein. Il est commercialisé sous le nom de marque Nerlynx et est connu pour sa capacité à inhiber l'activité du récepteur 2 du facteur de croissance épidermique humain (HER2), qui est surexprimé chez certains patients atteints d'un cancer du sein . Ce composé est particulièrement efficace chez les patients ayant terminé un traitement adjuvant à base de trastuzumab .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le maléate de nératinib est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base quinoléine. La synthèse commence par la préparation de la 3-chloro-4-(2-pyridinylméthoxy)aniline, qui est ensuite mise à réagir avec l'acide 6-éthoxy-7-cyano-4-quinoléinecarboxylique pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec la diméthylamine pour produire du nératinib .

Méthodes de production industrielle : La production industrielle du maléate de nératinib implique des techniques de granulation en lit fluidisé ou de granulation humide pour préparer le médicament oral sous forme de comprimé. Le produit granulé est ensuite enrobé pour améliorer sa stabilité et sa biodisponibilité .

Analyse Des Réactions Chimiques

Metabolic Pathways

Neratinib undergoes extensive hepatic metabolism:

Irreversible inhibition of CYP3A4 by drugs like ketoconazole increases neratinib AUC by 4.1-fold, while CYP3A4 inducers (e.g., rifampin) reduce AUC by 76% .

pH-Dependent Solubility and Reactivity

Neratinib maleate exhibits pH-dependent solubility due to its weak base properties (pKa₁ = 4.66, pKa₂ = 7.65) :

| pH Condition | Solubility (mg/mL) | Bioavailability Impact |

|---|---|---|

| Gastric (pH 1.2) | 32.90 | Optimal absorption; Tₘₐₓ = 2–8 hours |

| Intestinal (pH ≥5.0) | ≤0.08 | Reduced absorption with proton pump inhibitors |

Concomitant use with omeprazole decreases Cₘₐₓ by 71% and AUC by 65% .

Drug-Drug Interactions via Chemical Reactivity

| Interacting Drug Class | Mechanism | Neratinib Exposure Change | Clinical Recommendation |

|---|---|---|---|

| Proton pump inhibitors | Increased gastric pH → reduced solubility | Cₘₐₓ ↓71%, AUC ↓65% | Avoid concurrent use |

| CYP3A4 inhibitors | Reduced metabolic clearance | AUC ↑300–400% | Monitor for diarrhea, hepatotoxicity |

| H₂ receptor antagonists | Transient pH elevation | Cₘₐₓ ↓55%, AUC ↓47% | Administer neratinib ≥2 hours after |

Degradation Under Stress Conditions

Forced degradation studies reveal:

No racemization occurs under thermal or pH stress due to its rigid quinoline backbone .

Solid-State Reactivity

This compound exists in multiple crystalline forms:

| Crystal Form | Characteristics | Stability |

|---|---|---|

| Form A | Needle-like crystals; XRPD peaks at 6.8°, 13.7° | Hygroscopic; limited use |

| Form B | Plate-like crystals; DSC peak at 248°C | Preferred for formulations |

| Form C | Solvate with ethanol | Dissociates upon drying |

Form B demonstrates superior physicochemical stability for tablet formulations .

Excipient Compatibility

Reactive excipients to avoid:

| Excipient | Interaction Observed | Outcome |

|---|---|---|

| Magnesium stearate | Adsorption via hydrophobic interactions | Reduced dissolution rate |

| Crospovidone | No chemical interaction | Safe for immediate-release tablets |

Applications De Recherche Scientifique

Clinical Applications

-

Adjuvant Therapy for Early-Stage HER2-Positive Breast Cancer

- Neratinib maleate is approved for extended adjuvant treatment in adult patients with early-stage HER2-positive breast cancer following trastuzumab therapy. The pivotal ExteNET trial demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) with neratinib compared to placebo (HR 0.66, p = 0.008) over a follow-up period of approximately 2 years .

-

Treatment for Advanced or Metastatic HER2-Positive Breast Cancer

- In combination with capecitabine, this compound has shown efficacy in patients who have previously received multiple anti-HER2 therapies. In a phase II trial, the combination resulted in a 24% reduction in the risk of progression or death compared to capecitabine plus lapatinib (HR 0.76, p = 0.0059) after a median follow-up of 29.9 months .

-

Central Nervous System Metastases

- Recent studies indicate that this compound may be effective against central nervous system metastases from HER2-positive breast cancer. A clinical trial reported an overall response rate of 49% in the central nervous system for patients treated with neratinib compared to 33% for those receiving alternative therapies .

Pharmacokinetics and Safety Profile

This compound is administered orally, typically at a daily dose of 240 mg. Common adverse effects include diarrhea, which is dose-dependent and can lead to treatment discontinuation in some cases. Prophylactic measures such as loperamide are recommended to manage gastrointestinal side effects .

Table 1: Summary of Clinical Trials Involving this compound

| Study Name | Phase | Population Description | Primary Endpoint | Results |

|---|---|---|---|---|

| ExteNET Trial | III | Early-stage HER2-positive breast cancer | iDFS | HR 0.66 (p = 0.008) |

| PUMA-NER-0105 | II | Advanced/metastatic HER2-positive breast cancer | PFS | mPFS: 4.5 months (neratinib) vs 6.8 months (capecitabine + lapatinib) |

| CNS Response Study | II | Patients with CNS metastases | CNS overall response rate | 49% vs 33% |

Mécanisme D'action

Neratinib maleate exerts its effects by irreversibly binding to and inhibiting the activity of the epidermal growth factor receptor (EGFR), HER2, and HER4. This inhibition prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . The result is a decrease in cancer cell proliferation and an increase in cancer cell apoptosis .

Comparaison Avec Des Composés Similaires

Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2, used in the treatment of non-small cell lung cancer.

Uniqueness of Neratinib Maleate: this compound is unique in its irreversible binding to HER2, which provides a more sustained inhibition of the receptor compared to reversible inhibitors like lapatinib . This irreversible binding leads to a more prolonged therapeutic effect and potentially better clinical outcomes in patients with HER2-positive breast cancer .

Activité Biologique

Neratinib maleate is a potent irreversible tyrosine kinase inhibitor primarily targeting the human epidermal growth factor receptor 2 (HER2), along with epidermal growth factor receptor (EGFR) and HER4. Its efficacy has been extensively studied in the context of breast cancer, particularly for patients with HER2-positive tumors. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, side effects, and emerging research findings.

This compound exerts its effects by irreversibly binding to the intracellular tyrosine kinase domains of HER1 (EGFR), HER2, and HER4. This binding inhibits the autophosphorylation of these receptors, subsequently blocking downstream signaling pathways such as MAPK and AKT, which are crucial for cell proliferation and survival in cancer cells . The unique irreversible binding mechanism differentiates neratinib from other therapies like trastuzumab, which targets the extracellular domain of HER2.

Key Studies and Findings

-

ExteNET Trial : A pivotal Phase III trial evaluated neratinib's effectiveness as an extended adjuvant treatment in patients with early-stage HER2-positive breast cancer who had previously undergone trastuzumab therapy. The study demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) at 2 years, with a hazard ratio (HR) of 0.66 (95% CI: 0.49–0.90, p = 0.008) compared to placebo .

Study Arm iDFS Rate at 2 Years Hazard Ratio (95% CI) Neratinib 94.2% 0.66 (0.49–0.90) Placebo 91.9% - Combination Therapy : Neratinib has also been studied in combination with capecitabine for advanced or metastatic HER2-positive breast cancer after at least two prior anti-HER2 therapies. This combination has shown promising results in controlling disease progression .

- Transdermal Delivery : Recent research suggests potential for transdermal delivery methods to enhance the bioavailability of this compound, particularly in overcoming the blood-brain barrier for treating brain metastases from HER2-positive cancers .

Side Effects and Toxicity

The most common adverse effect associated with neratinib is diarrhea, which occurred in approximately 40% of patients during clinical trials . Other notable side effects include nausea, abdominal pain, fatigue, rash, and decreased appetite. Management strategies such as prophylactic use of loperamide have been recommended to mitigate diarrhea-related complications .

| Adverse Event | Incidence (%) |

|---|---|

| Diarrhea | 40 |

| Nausea | ~30 |

| Abdominal Pain | ~20 |

| Fatigue | ~25 |

Emerging Research

Recent studies have explored neratinib's potential beyond HER2-positive breast cancer:

- Mutant RAS Tumors : Research indicates that neratinib may retain efficacy against tumors harboring mutant RAS genes and those resistant to other treatments like osimertinib . It disrupts RAS signaling pathways, leading to reduced tumor cell proliferation.

- Autophagy Induction : Neratinib has been shown to induce autophagy in cancer cells, promoting tumor cell death through enhanced autophagic flux . This mechanism may offer new therapeutic avenues for cancers that do not express or over-express ERBB family receptors.

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZCUHNJXSIJIM-MEBGWEOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027861 | |

| Record name | Neratinib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915942-22-2 | |

| Record name | Neratinib maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neratinib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERATINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that this compound forms a permanent covalent bond with these receptors, effectively blocking their activity [].

A: The irreversible nature of this compound's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].

A: Studies in Wistar rats have shed light on the pharmacokinetic profile of this compound. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify this compound levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].

A: this compound has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of this compound to improve outcomes for patients with this aggressive subtype of breast cancer.

A: Despite its promise, this compound faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with this compound treatment.

A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for this compound, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that this compound exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].

A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for this compound offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].

A: The investigation of this compound's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.